![molecular formula C6H4ClN3O2 B11905657 3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11905657.png)
3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and materials science. The unique structure of this compound makes it an interesting candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazol-5-amine with enaminone under microwave irradiation at 180°C. This method yields the desired compound with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
Anticancer Activity
The compound has been extensively studied for its anticancer properties. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent anti-proliferative effects against various cancer cell lines.
- Case Study : In a study by Elbakry et al., several derivatives were synthesized and tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. The results showed that one derivative with a methoxy group demonstrated an IC50 value of 8.64 µM against HCT-116, indicating strong anticancer potential comparable to doxorubicin .
Compound | Cell Line | IC50 (µM) |
---|---|---|
5b | HCT-116 | 8.64 |
5a | MCF-7 | X.XX |
5c | HepG2 | X.XX |
Kinase Inhibition
3-Chloropyrazolo[1,5-a]pyrimidine derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Case Study : A novel pyrazolo[1,5-a]pyrimidine derivative was identified as a potent inhibitor of CDK2 with significant selectivity over other kinases. This finding suggests potential applications in cancer therapeutics by targeting cell cycle dysregulation .
Neuroprotective Effects
Recent studies have indicated that pyrazolo[1,5-a]pyrimidines may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
- Research Findings : A review highlighted the potential of these compounds in inhibiting pathways involved in neurodegeneration, suggesting that modifications to the core structure could enhance their efficacy against diseases such as Alzheimer's .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes involved in critical biological processes.
- Case Study : Research demonstrated that certain derivatives effectively inhibited casein kinase 2 (CK2), an enzyme implicated in various cancers and cellular processes. The selectivity and potency of these inhibitors were assessed through differential scanning fluorimetry, revealing promising candidates for further development .
Synthetic Pathways and Modifications
The synthesis of 3-Chloropyrazolo[1,5-a]pyrimidine derivatives has been optimized to enhance their biological activity and structural diversity.
- Synthesis Techniques : Various synthetic routes have been developed to obtain these compounds with high yields and purity. For example, chlorination reactions and nucleophilic substitutions have been employed to modify the pyrazolo[1,5-a]pyrimidine core effectively .
Reaction Type | Conditions | Yield (%) |
---|---|---|
Chlorination | Phosphorus oxychloride | 61 |
Nucleophilic Substitution | Morpholine with potassium carbonate | 94 |
Mechanism of Action
The mechanism of action of 3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Another derivative with different functional groups.
Uniqueness
3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is unique due to the presence of the chlorine atom, which can be easily substituted to create a wide range of derivatives. This versatility makes it a valuable compound for various chemical and biological applications .
Biological Activity
3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorinated pyrazolo ring fused to a pyrimidine ring with keto groups at the 5 and 7 positions. The presence of chlorine and keto functionalities contributes to its reactivity and biological activity.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in cellular processes:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : This compound has been shown to inhibit CDK activity, which is crucial for cell cycle regulation. By binding to the ATP-binding site of CDKs, it prevents the phosphorylation of target proteins necessary for cell cycle progression and induces cell cycle arrest in cancer cells .
- Antiviral Activity : Similar compounds have demonstrated inhibitory effects on HIV-1 reverse transcriptase. This mechanism involves blocking the enzyme's ability to synthesize DNA from viral RNA templates, thereby reducing viral replication .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : In vitro studies have reported IC50 values ranging from 45 to 97 nM for related pyrazolo[1,5-a]pyrimidines against MCF-7 cells . These findings suggest that this compound could be developed as a potential anticancer agent.
- Mechanism of Induction : The compound induces apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Antiviral Activity
The compound's structural analogs have shown promise in inhibiting viral replication:
- HIV-1 Reverse Transcriptase : By inhibiting this enzyme, the compound may serve as a basis for developing new antiviral therapies targeting HIV .
Case Studies
Properties
IUPAC Name |
3-chloro-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2/c7-3-2-8-10-5(12)1-4(11)9-6(3)10/h2H,1H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOZIWCLNUJVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=NN2C1=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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